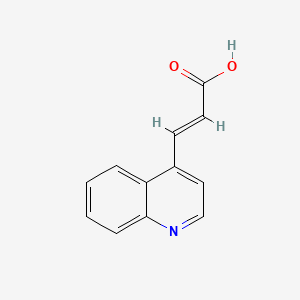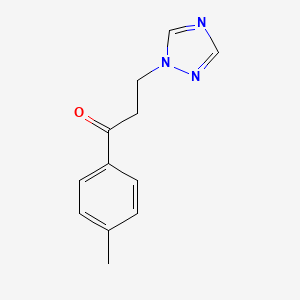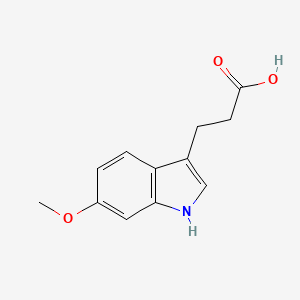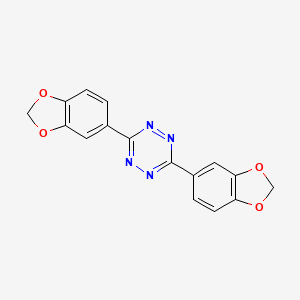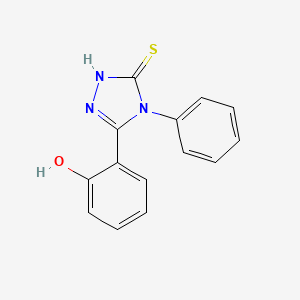
4-Methyl-2-(trimethylsiloxy)pentanenitrile
Übersicht
Beschreibung
4-Methyl-2-(trimethylsiloxy)pentanenitrile is a chemical compound with the molecular formula C9H19NOSi . It has a molecular weight of 185.33900 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanenitrile backbone with a methyl group at the 4th carbon and a trimethylsiloxy group at the 2nd carbon .Wirkmechanismus
The mechanism of action of 4-Methyl-2-(trimethylsiloxy)pentanenitrile is not fully understood. However, it is believed that the compound binds to proteins in the cell and inhibits their activity. This inhibition of protein activity can lead to a variety of physiological effects, such as changes in cell metabolism, cell growth, and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids and proteins. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids, as well as the activity of enzymes involved in the synthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2-(trimethylsiloxy)pentanenitrile has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are a few limitations to its use in laboratory experiments. For example, this compound is not very soluble in water and has a low vapor pressure, making it difficult to use in some experiments. Additionally, this compound can be toxic to cells, so it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 4-Methyl-2-(trimethylsiloxy)pentanenitrile research. For example, further research could be conducted to explore its potential applications in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential applications in the production of monomers for the synthesis of polymers. Additionally, further research could be conducted to explore its potential applications in the production of surfactants and catalysts for organic synthesis. Finally, further research could be conducted to explore its potential biochemical and physiological effects and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(trimethylsiloxy)pentanenitrile has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It has also been used in the synthesis of polymers and in the production of monomers for the synthesis of polymers. Additionally, this compound has been used in the synthesis of surfactants and in the production of catalysts for organic synthesis.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-trimethylsilyloxypentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOSi/c1-8(2)6-9(7-10)11-12(3,4)5/h8-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQADDZAKRMGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




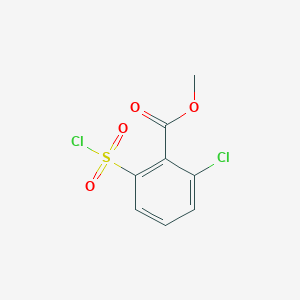
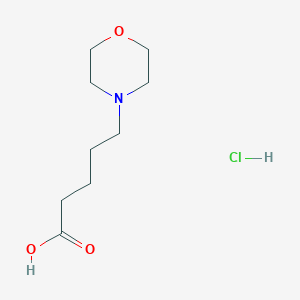
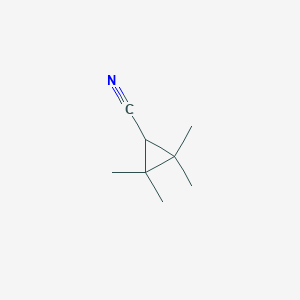

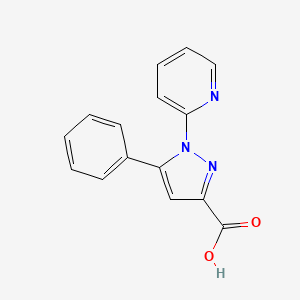
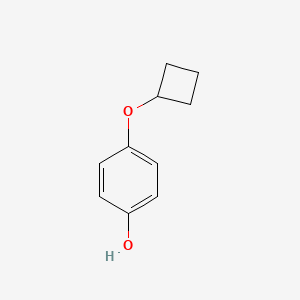
![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)
